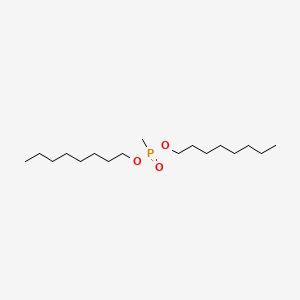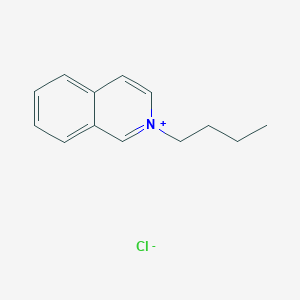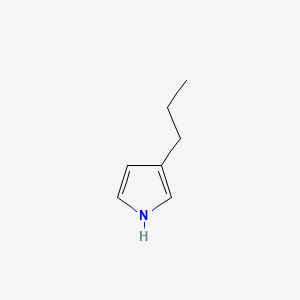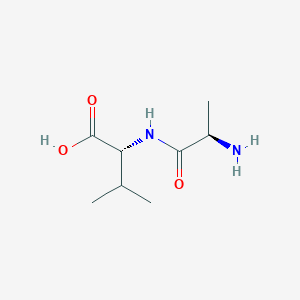
D-Valine, D-alanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valine, D-alanyl-: is a dipeptide composed of two amino acids: D-valine and D-alanine. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. D-Valine, D-alanyl- is known for its role in protein synthesis and its involvement in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-alanyl- can be achieved through several synthetic routes. One common method involves the coupling of D-valine and D-alanine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent unwanted side reactions. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of D-Valine, D-alanyl- can be achieved through microbial fermentation processes. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly nature. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
化学反応の分析
Types of Reactions: D-Valine, D-alanyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
作用機序
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
類似化合物との比較
- L-Valine, L-alanyl-
- DL-Valine, DL-alanyl-
- L-Valine, D-alanyl-
Comparison: D-Valine, D-alanyl- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Compared to its L- and DL-counterparts, D-Valine, D-alanyl- may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
特性
CAS番号 |
1472-66-8 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChIキー |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

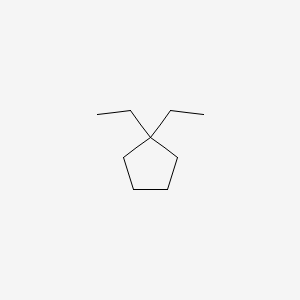

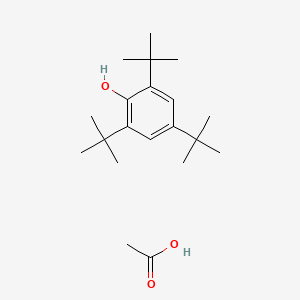
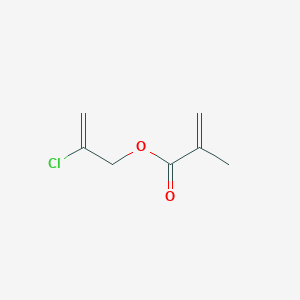
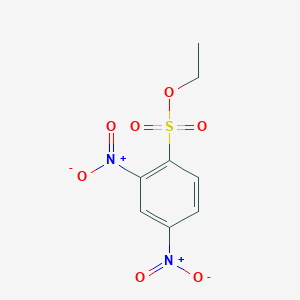
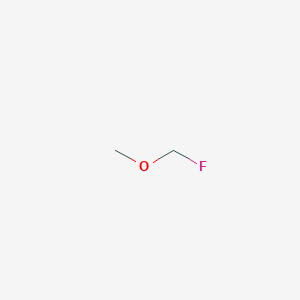
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
